1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Trifluoromethyl)benzyl piperazine
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted benzyl compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16F3N |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H16F3N/c18-17(19,20)14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-21-16/h1-8,16,21H,9-11H2 |
InChI Key |
UDQCHXDFVIAQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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